molecular formula C17H17ClO3S B11832159 Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate

Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate

Cat. No.: B11832159
M. Wt: 336.8 g/mol
InChI Key: XGSXQUJSVBEDGI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and a methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate typically involves the reaction of 2-chloro-4-((3-methoxyphenyl)thio)benzaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Scientific Research Applications

Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
  • Ethyl 4-methoxyphenylacetate
  • Ethyl benzoate

Comparison: Ethyl 2-(2-chloro-4-((3-methoxyphenyl)thio)phenyl)acetate is unique due to its specific substitution pattern and the presence of both chloro and methoxyphenylthio groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H17ClO3S

Molecular Weight

336.8 g/mol

IUPAC Name

ethyl 2-[2-chloro-4-(3-methoxyphenyl)sulfanylphenyl]acetate

InChI

InChI=1S/C17H17ClO3S/c1-3-21-17(19)9-12-7-8-15(11-16(12)18)22-14-6-4-5-13(10-14)20-2/h4-8,10-11H,3,9H2,1-2H3

InChI Key

XGSXQUJSVBEDGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)SC2=CC=CC(=C2)OC)Cl

Origin of Product

United States

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